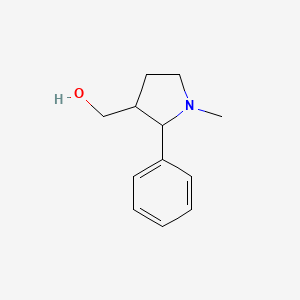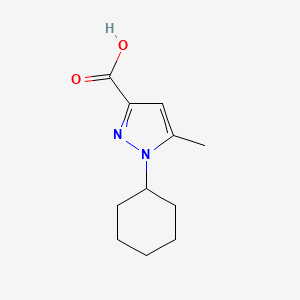
endo-DNTT-PMI (Precursor de DNTT)
Descripción general
Descripción
“endo-DNTT-PMI (DNTT-Precursor)” is a soluble precursor material of organic semiconductors . It is used for fabricating solution-processable thin film devices . This compound is a part of the Dinaphtho [2,3- b :2’,3’- f ]thieno [3,2- b ]thiophene (DNTT) family, developed by Takimiya, and is widely used as an air-stable and high-performance p-type organic semiconducting material .
Synthesis Analysis
The synthesis of “endo-DNTT-PMI (DNTT-Precursor)” involves heating at 200 °C along with the elimination of an N-phenylmaleimide (PMI) moiety . This process converts DNTT-PMIs to DNTT . A DNTT thin film is successfully fabricated by coating DNTT-PMIs on a substrate followed by heating .
Molecular Structure Analysis
The molecular formula of “endo-DNTT-PMI (DNTT-Precursor)” is C32H19NO2S2 . Its IUPAC name is 27-phenyl-4,16-dithia-27-azaoctacyclo [16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2 (17),3 (15),5,7,9,11,13,19,21,23-decaene-26,28-dione .
Chemical Reactions Analysis
The chemical reaction involved in the conversion of “endo-DNTT-PMI (DNTT-Precursor)” to DNTT is influenced by the molecular aggregation of the precursor compound . The endo-isomer is readily converted to DNTT in the film by heating .
Physical And Chemical Properties Analysis
The physical and chemical properties of “endo-DNTT-PMI (DNTT-Precursor)” make it suitable for use in the fabrication of electronic circuits in a low-cost and efficient manner by printing . It is solution-processable and thermally convertible to DNTT in thin-film .
Aplicaciones Científicas De Investigación
Fabricación de Transistores Orgánicos
Tanto endo-DNTT-PMI como exo-DNTT-PMI son precursores de Dinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene (DNTT), que es un semiconductor orgánico de tipo p de alto rendimiento . Estos precursores son solubles y se pueden convertir a DNTT mediante calentamiento, lo que facilita la fabricación de transistores orgánicos mediante un proceso de solución. Esto es particularmente útil para crear transistores de película delgada con altas movilidades de portadores .
Electrónica Impresa
La aplicación en electrónica impresa es significativa debido a la capacidad de los precursores para procesarse en solución y convertirse en DNTT al calentarlos . Esto permite la producción de sensores flexibles, pantallas y células solares en sustratos como películas de plástico o papel, que son componentes clave en el avance de la tecnología de electrónica impresa.
Dispositivos de Memoria No Volátil
La investigación ha demostrado que los dispositivos fabricados utilizando endo-DNTT-PMI y exo-DNTT-PMI se pueden aplicar a dispositivos de memoria no volátil . Estos materiales contribuyen al desarrollo del almacenamiento de memoria que conserva los datos sin la necesidad de una fuente de alimentación constante, lo cual es crucial para dispositivos electrónicos que ahorran energía.
Semiconductores Orgánicos de Alto Rendimiento
La conversión de endo-DNTT-PMI y exo-DNTT-PMI a DNTT da como resultado semiconductores que exhiben un alto rendimiento. Esto se evidencia por las altas movilidades de portadores medidas en dispositivos que utilizan estos materiales, lo que los hace adecuados para aplicaciones electrónicas de alta velocidad y eficientes .
Materiales Procesables en Solución
La solubilidad de endo-DNTT-PMI y exo-DNTT-PMI en disolventes orgánicos comunes supera la limitación de la insolubilidad de DNTT. Esta propiedad es esencial para el desarrollo de materiales procesables en solución, lo que simplifica el proceso de fabricación de dispositivos electrónicos .
Investigación de Materiales Avanzados
Las propiedades de endo-DNTT-PMI y exo-DNTT-PMI los convierten en objeto de investigación continua de materiales avanzados. Su potencial para crear nuevos tipos de materiales electrónicos que se pueden procesar de formas innovadoras sigue siendo un tema de interés científico .
Mecanismo De Acción
Direcciones Futuras
The future directions for “endo-DNTT-PMI (DNTT-Precursor)” could involve its use in the fabrication of various organic electronic devices such as transistors and solar cells . Its ability to be converted to DNTT by heating makes it a promising material for use in solution-processable thin film devices .
Análisis Bioquímico
Biochemical Properties
Endo-DNTT-PMI (DNTT-Precursor) plays a crucial role in biochemical reactions, particularly in the field of organic electronics. It interacts with various enzymes, proteins, and other biomolecules during its conversion to DNTT. The thermal conversion process involves the elimination of an N-phenylmaleimide moiety, which is facilitated by specific enzymes that catalyze the reaction at elevated temperatures . The interactions between endo-DNTT-PMI (DNTT-Precursor) and these biomolecules are essential for the successful formation of DNTT thin films, which are used in organic field-effect transistors .
Cellular Effects
Endo-DNTT-PMI (DNTT-Precursor) has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be converted into DNTT within cells can lead to changes in the expression of genes involved in metabolic pathways and signal transduction . Additionally, endo-DNTT-PMI (DNTT-Precursor) can impact cellular metabolism by altering the levels of metabolites and the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of endo-DNTT-PMI (DNTT-Precursor) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes that catalyze the thermal conversion process, leading to the elimination of the N-phenylmaleimide moiety and the formation of DNTT . This process can result in the inhibition or activation of enzymes involved in metabolic pathways, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of endo-DNTT-PMI (DNTT-Precursor) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that endo-DNTT-PMI (DNTT-Precursor) is stable under specific conditions but can degrade over time when exposed to air and light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of endo-DNTT-PMI (DNTT-Precursor) vary with different dosages in animal models. Threshold effects have been observed, with low doses showing minimal impact on cellular function and higher doses leading to significant changes in gene expression and metabolic pathways . At high doses, toxic or adverse effects have been reported, including alterations in cellular metabolism and enzyme activity .
Metabolic Pathways
Endo-DNTT-PMI (DNTT-Precursor) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to DNTT. The compound affects metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways . This can lead to changes in the levels of key metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of endo-DNTT-PMI (DNTT-Precursor) within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of endo-DNTT-PMI (DNTT-Precursor) can affect its activity and function, as well as its ability to be converted into DNTT .
Subcellular Localization
Endo-DNTT-PMI (DNTT-Precursor) exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the successful conversion of endo-DNTT-PMI (DNTT-Precursor) to DNTT and its subsequent effects on cellular function .
Propiedades
IUPAC Name |
27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMSTHBKYOHKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
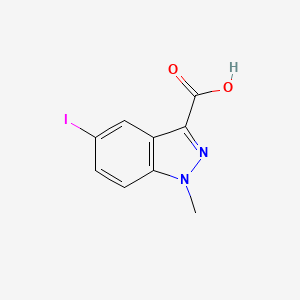
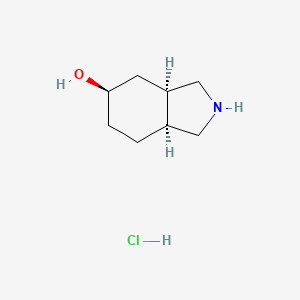
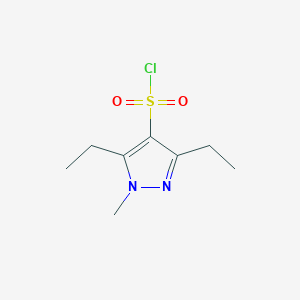

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)
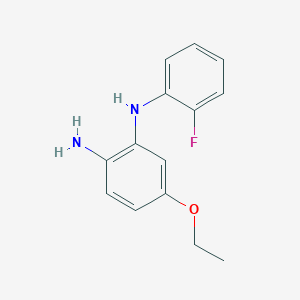
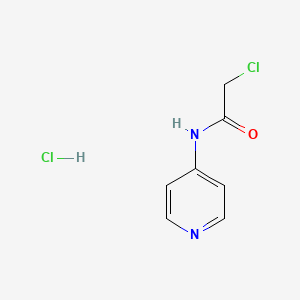
![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

